- A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-HumanJournal of Medicinal Chemistry, 2017, 60(16), 6897-6910,
Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

920274-03-9 structure
Productnaam:(2R)-2-(3-fluorophenyl)pyrrolidine
CAS-nummer:920274-03-9
MF:C10H12FN
MW:165.207386016846
MDL:MFCD06762528
CID:69514
PubChem ID:7047887
(2R)-2-(3-fluorophenyl)pyrrolidine Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-2-(3-Fluorophenyl)pyrrolidine
- (R)-2-(3-Fluorophenyl)pyrrolidine, HCl
- (2R)-2-(3-fluorophenyl)pyrrolidine
- (R)-2-(3-fluorophenyl) pyrrolidine
- (R)- 2-(3-fluorophenyl)pyrrolidine
- AMOT0875
- FCH853856
- HP61002
- AX8047349
- Pyrrolidine,2-(3-fluorophenyl)-, (2R)-
- X6111
- AM20120620
- 274F039
- (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)
- Q0R
- AKOS015933174
- Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-
- AKOS006292371
- Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-
- P9X9H42J5F
- UNII-P9X9H42J5F
- CS-0008669
- SCHEMBL433220
- DTXSID30427569
- 2-(3-Fluorophenyl)pyrrolidine, (R)-
- AC-31658
- MFCD06762528
- N10477
- 920274-03-9
- AS-49775
-
- MDL: MFCD06762528
- Inchi: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
- InChI-sleutel: OADZVVBVXBBMPW-SNVBAGLBSA-N
- LACHT: FC1=CC=CC(=C1)[C@H]1CCCN1
Berekende eigenschappen
- Exacte massa: 165.09500
- Monoisotopische massa: 165.095377549g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 149
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 12
- XLogP3: 1.9
Experimentele eigenschappen
- PSA: 12.03000
- LogboekP: 2.57900
(2R)-2-(3-fluorophenyl)pyrrolidine Beveiligingsinformatie
(2R)-2-(3-fluorophenyl)pyrrolidine Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2R)-2-(3-fluorophenyl)pyrrolidine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3873246-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
RMB 830.40 | 2025-02-20 | |
Apollo Scientific | PC909317-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
£277.00 | 2025-02-22 | |
TRC | F594435-25mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 25mg |
$64.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV491-50mg |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95+% | 50mg |
415.0CNY | 2021-08-04 | |
Chemenu | CM198084-250mg |
(R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
$155 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18615-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
¥741.0 | 2024-07-18 | |
TRC | F594435-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 250mg |
$98.00 | 2023-05-18 | ||
Alichem | A109005668-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
$209.00 | 2023-08-31 | |
Cooke Chemical | BD3873246-100mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 100mg |
RMB 549.60 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ132-10G |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 10g |
¥ 7,128.00 | 2023-04-13 |
(2R)-2-(3-fluorophenyl)pyrrolidine Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 45 min, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
Referentie
- Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive AminationOrganic Letters, 2017, 19(16), 4215-4218,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Sparteine , sec-Butyllithium Solvents: Cyclohexane , tert-Butyl methyl ether ; rt → -78 °C; < -70 °C; 3 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
Referentie
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Glucose , NADP , Hydrochloric acid Catalysts: Glucose dehydrogenase , R-Imine reductase Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine ReductasesOrganic Letters, 2020, 22(9), 3367-3372,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 8, 37 °C; cooled
1.2 Reagents: Acetonitrile
1.2 Reagents: Acetonitrile
Referentie
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered CyclizationsJACS Au, 2023, 3(6), 1642-1649,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ; rt → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
Referentie
- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ; 24 h, 50 atm, 50 °C
Referentie
- Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic iminesOrganic & Biomolecular Chemistry, 2017, 15(14), 3006-3012,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referentie
- Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine, China, , ,
(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials
- 1-Bromo-3-fluorobenzene
- Pyrrolidine, 1-[(S)-(1,1-dimethylethyl)sulfinyl]-2-(3-fluorophenyl)-, (2R)-
- tert-butyl N-4-(3-fluorophenyl)-4-oxobutylcarbamate
- 2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI)
- 4-Chloro-1-(3-fluorophenyl)-1-butanone
- tert-Butyl pyrrolidine-1-carboxylate
(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products
(2R)-2-(3-fluorophenyl)pyrrolidine Gerelateerde literatuur
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine) Gerelateerde producten
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):167.0